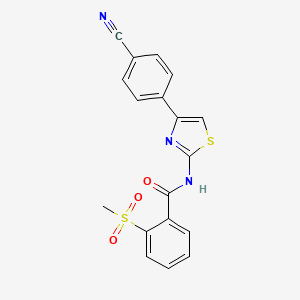
N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the N-benzyl acetamide group and the presence of a fluorophenyl ring are common in the literature for compounds with antimicrobial, antioxidant, kinase inhibitory, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds typically involves the use of catalysts and the formation of key intermediate structures. For instance, the synthesis of 5-benzylidene thiazolidin-4-one derivatives is catalyzed by [BmIm]OH, which suggests that similar ionic liquids or catalysts might be employed in the synthesis of N-benzyl acetamide derivatives . The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a planar acetamide moiety, as seen in the structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide . The planarity and the specific dihedral angles around the acetamide moiety can influence the biological activity by affecting the way the molecule interacts with biological targets.
Chemical Reactions Analysis
The chemical reactivity of N-benzyl acetamide derivatives can be inferred from their interactions with biological systems. For example, the thiazolyl N-benzyl-substituted acetamide derivatives have been shown to inhibit Src kinase, which is a type of enzyme involved in signaling pathways related to cancer . The presence of a fluorophenyl group might also suggest potential interactions with other biological molecules, leading to various biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl acetamide derivatives are influenced by their molecular structure. The presence of substituents like the 4-fluorophenyl group and the 2-methoxyethyl group can affect the compound's lipophilicity, solubility, and overall stability. These properties are critical when considering the compound's potential as a pharmaceutical agent, as they will affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical structures of compounds related to N-benzyl-2-(1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl)acetamide have been confirmed through various spectroscopic methods such as 1H NMR, IR, and mass spectrometry. These compounds are typically synthesized through multi-step reactions involving specific starting materials and conditions that yield the desired acetamide derivatives with potential biological activities (K. Sunder & Jayapal Maleraju, 2013).
Biological Evaluation
Research has focused on evaluating the anti-inflammatory and antimicrobial activities of compounds structurally related to the one . For example, derivatives have been tested for their potential anti-inflammatory activity, with some showing significant results in this area (Satish Koppireddi et al., 2013). Additionally, certain compounds have demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential use in addressing antibiotic resistance (S. Chaudhari et al., 2020).
Anticancer and Antimicrobial Activities
Other research efforts have focused on synthesizing benzothiazole and benzimidazole derivatives for evaluation against various cancer cell lines and microorganisms. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and shown considerable anticancer activity against some cancer cell lines, suggesting a potential therapeutic application in oncology (L. Yurttaş et al., 2015). Similarly, studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions and photovoltaic efficiency, highlighting their multifunctional potential beyond biomedical applications (Y. Mary et al., 2020).
properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-29-12-11-24-18(13-19(26)23-14-15-5-3-2-4-6-15)20(27)25(21(24)28)17-9-7-16(22)8-10-17/h2-10,18H,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAUNAMCHVXCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)
![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)


![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)
![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)